molecular formula C10H8F3NO4 B080885 Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate CAS No. 13544-07-5

Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate

Cat. No. B080885
Key on ui cas rn: 13544-07-5
M. Wt: 263.17 g/mol
InChI Key: WFQOIJIXNFOYCM-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

Methyl 2-nitro-4-trifluoromethylphenylacetate (26 mg) was hydrogenated over 10% palladium on carbon and then heated at 100° C. for 3 hours. The catalyst was removed by filtration and the solvent evaporated to give the title compound.
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[CH2:14][C:15]([O:17]C)=O)([O-])=O>[Pd]>[F:11][C:10]([F:13])([F:12])[C:8]1[CH:9]=[C:4]2[C:5]([CH2:14][C:15](=[O:17])[NH:1]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
26 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C2CC(NC2=C1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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